molecular formula C14H18N2O3S B2571750 2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide CAS No. 1445756-44-4

2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide

Cat. No. B2571750
CAS RN: 1445756-44-4
M. Wt: 294.37
InChI Key: LMEJVXUOSBPRIZ-UHFFFAOYSA-N
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Description

2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide, commonly known as PACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PACA is a cyclobutyl derivative of sulfonylurea, which is known for its ability to regulate blood sugar levels in diabetic patients.

Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds, derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, showed promising results in both in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish et al., 2014).

Analytical Applications

Another study introduced a new fluorescent probe based on the sulfonamide structure for the sensitive detection of carbonyl compounds in water samples. This approach underscores the chemical's utility in environmental monitoring and analytical chemistry, enhancing the detection sensitivity for pollutants like formaldehyde and other carbonyls (Houdier et al., 2000).

Synthesis of Heterocyclic Rings

Research into the synthesis of new heterocyclic systems, such as 3-alkylamino-5-phenyl-1,1-dioxo-5,6-dihydro-1,4,2-dithiazine, highlights the chemical's role in developing novel compounds with potential pharmacological properties. This work illustrates the versatility of sulfonamide-based compounds in synthesizing complex heterocyclic structures (Hasegawa & Hirooka, 1972).

Pharmacological Implications

The synthesis and evaluation of benzoimidazole derivatives, including structures related to sulfonamides, have shown significant antimicrobial and genotoxic properties. These findings suggest the potential for designing new therapeutic agents based on these chemical frameworks (Benvenuti et al., 1997).

Drug Metabolism and Pharmacokinetics

A study on the ontogeny of hepatic sulfotransferases and their role in acetaminophen metabolism highlighted the importance of sulfation processes, facilitated by compounds like sulfonamides, in drug metabolism. This research is crucial for understanding the pharmacokinetics of widely used medications and their metabolic pathways in humans (Ladumor et al., 2019).

properties

IUPAC Name

2-[1-[[(E)-2-phenylethenyl]sulfonylamino]cyclobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c15-13(17)11-14(8-4-9-14)16-20(18,19)10-7-12-5-2-1-3-6-12/h1-3,5-7,10,16H,4,8-9,11H2,(H2,15,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEJVXUOSBPRIZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(CC(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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